molecular formula C18H37N3O3 B028540 (2S,3S,4R)-2-Azido-1,3,4-octadecanetriol CAS No. 117168-59-9

(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol

Cat. No. B028540
M. Wt: 343.5 g/mol
InChI Key: MUTDVCKHIMUXFS-KSZLIROESA-N
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Description

"(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol" is part of a class of compounds that have been explored for their unique chemical structures and potential applications in various fields of science. The compound's synthesis, structure, and properties offer insights into its potential utility and interactions.

Synthesis Analysis

The practical total synthesis of related glycosphingolipids derived from agelasphins, which share structural similarities with "(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol", has been achieved through multiple steps starting from simple sugars like d-lyxose, yielding significant insights into the methodology and efficiency of synthesis processes (Morita et al., 1996). Another study describes an efficient route to synthesize a structurally similar compound, (2S,3S,4R)-2-azido-3,4-O-isopropyllidene-1,3,4-octadecanetriol, from D-galactose, highlighting the steps and yield optimizations in the synthesis process (Ding et al., 2007).

Molecular Structure Analysis

Studies on related compounds, such as azido-bridged Mn(II) chain compounds, reveal insights into the molecular structure through crystallography and magnetic measurements. These studies demonstrate how azido groups can act as bridges in the molecular structure, affecting the compound's magnetic properties and overall configuration (Sra et al., 2000).

Safety And Hazards

The safety and hazards associated with a compound like “(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol” would depend on its physical and chemical properties. For example, the compound could potentially be irritating to the skin and eyes .

Future Directions

The future directions for research on “(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol” could include further studies on its synthesis, reactivity, and potential applications. Given the compound’s unique structure, it could be of interest in the development of new materials or pharmaceuticals .

properties

IUPAC Name

(2S,3S,4R)-2-azidooctadecane-1,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(23)18(24)16(15-22)20-21-19/h16-18,22-24H,2-15H2,1H3/t16-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTDVCKHIMUXFS-KSZLIROESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)N=[N+]=[N-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N=[N+]=[N-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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